(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-4-12(10-24)20-15-13(9-14-18(26)22(5-2)19(27)28-14)17(25)23-8-6-7-11(3)16(23)21-15/h6-9,12,20,24H,4-5,10H2,1-3H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMGTWKVUFCLHH-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that incorporates both thioxothiazolidin and pyridopyrimidine moieties. This compound is part of a class known for diverse biological activities, particularly in anticancer and neuroprotective applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound features a thioxothiazolidin core, which has been recognized for its potential in drug development due to its ability to interact with various biological targets. The incorporation of a pyridopyrimidine moiety enhances its pharmacological profile by potentially increasing bioavailability and specificity against certain enzymes.
Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. The thioxothiazolidin scaffold has been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Enzyme Inhibition : Compounds similar to (Z)-3-ethyl-5-(...) have demonstrated inhibitory effects on Class I PI3-Kinase enzymes, which play a crucial role in cancer cell survival and proliferation . This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models.
- Cytotoxicity : Research has shown that thiazolidin derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been effective against breast cancer and leukemia cell lines .
Neuroprotective Effects
Thioxothiazolidin derivatives have also been studied for their neuroprotective properties. Specifically, some compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's. The docking studies reveal strong interactions with the AChE active site, suggesting potential for developing effective AChE inhibitors .
The biological activity of (Z)-3-ethyl-5-(...) can be attributed to several key mechanisms:
- Enzyme Inhibition : By inhibiting specific kinases and enzymes involved in cell signaling pathways, these compounds can disrupt the proliferation of cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a crucial aspect of its anticancer activity.
- Neurotransmitter Modulation : AChE inhibition leads to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function.
Case Studies
Several studies have highlighted the efficacy of thioxothiazolidin derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may possess significant pharmacological properties. Specifically, its thiazolidinone core is known for various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit antimicrobial properties. A study demonstrated that derivatives of thiazolidinones showed promising results against a range of bacterial strains, suggesting that (Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one could be explored further for its potential as an antimicrobial agent .
Anticancer Potential
The compound's unique structure may also contribute to anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Pharmacological Applications
Pharmacological studies have highlighted the potential of this compound in drug development.
Enzyme Inhibition
Due to its structural features, this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, compounds with similar scaffolds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Molecular Docking Studies
Molecular docking studies can provide insights into the binding affinity of this compound with target proteins associated with various diseases. Such studies are essential for understanding the mechanism of action and optimizing the compound for better efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of similar compounds, providing a framework for future research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
